(R)-8A-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Description
(R)-8A-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a stereospecific diketopiperazine (DKP) derivative characterized by a pyrrolo-pyrazine bicyclic core with a methyl substituent at the 8A position in the R configuration. This compound belongs to the 2,5-diketopiperazine class, a group of cyclic dipeptides formed by two amino acids linked via peptide bonds. Its structure imparts rigidity and stability, enabling diverse biological interactions. The compound has been identified in microbial fermentation broths, particularly from Streptomyces and Bacillus species, and exhibits a range of pharmacological properties, including antimicrobial, antioxidant, and anticancer activities .
Properties
IUPAC Name |
(8aR)-8a-methyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8-3-2-4-10(8)6(11)5-9-7(8)12/h2-5H2,1H3,(H,9,12)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJZVQZVKYKIIL-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCN1C(=O)CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCN1C(=O)CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101179784 | |
| Record name | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-8a-methyl-, (8aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101179784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638744-87-2 | |
| Record name | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-8a-methyl-, (8aR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638744-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-8a-methyl-, (8aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101179784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including ®-8A-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, typically involves several steps:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The N-propargylenaminones undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to yield the final pyrrolopyrazine product.
Industrial Production Methods
Industrial production methods for pyrrolopyrazine derivatives often involve optimizing the above synthetic routes to enhance yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
®-8A-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups on the pyrrole or pyrazine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolopyrazine oxides, while reduction can produce more saturated pyrrolopyrazine derivatives .
Scientific Research Applications
®-8A-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ®-8A-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Antitumor Activity: The compound inhibits kinase activity, which is crucial for cancer cell proliferation and survival.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Activity-Specific Comparisons
Antimicrobial Activity
- Target Compound : Exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and fungi, with higher binding energy (~−9.2 kcal/mol) against Candida albicans compared to Staphylococcus epidermis .
- PPDHP (3-phenylmethyl derivative): Shows selective antifungal activity against Aspergillus spp. (MIC: 12.5 µg/mL) and disrupts Pseudomonas aeruginosa biofilms via quorum sensing inhibition .
- 3-(2-methylpropyl) Derivative : Effective against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens (MIC: 8–16 µg/mL) .
- 3-Isobutyl Derivative : Critical for antagonism against multidrug-resistant Acinetobacter baumannii; strains lacking this compound showed 0% activity .
Antioxidant and Anticancer Activity
- Target Compound : Demonstrates moderate antioxidant activity (35% radical scavenging) and induces apoptosis in colon cancer cells (HCT116) at 0.01 mg/mL .
- 3-(2-methylpropyl) Derivative : Induces DNA fragmentation in HeLa and A549 cells, triggering apoptosis via caspase-3 activation .
- Unsubstituted Core : Antioxidant activity linked to radical scavenging but lacks significant cytotoxicity, highlighting the necessity of substituents for anticancer effects .
Mechanistic and Structural Insights
- Substituent Impact : The 3-phenylmethyl group in PPDHP enhances hydrophobicity, improving membrane penetration in fungal cells . The 8A-methyl group in the target compound stabilizes its bicyclic structure, enhancing receptor binding .
- Stereochemistry : The R configuration at 8A optimizes spatial orientation for enzyme inhibition, whereas stereoisomers like (8aS)-allyl derivatives show reduced bioactivity .
Biological Activity
(R)-8A-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyrazine family. This compound is notable for its diverse biological activities, which include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties. Understanding its biological activity is crucial for potential therapeutic applications and further research into its mechanisms of action.
Chemical Structure and Properties
- IUPAC Name : (8aR)-8a-methyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione
- Molecular Formula : C8H12N2O2
- Molecular Weight : 168.19 g/mol
The compound features a fused pyrrole and pyrazine ring structure that contributes to its biological activity. The presence of the methyl group at the 8A position is significant as it may influence both chemical reactivity and biological interactions.
Pyrrolopyrazine derivatives like this compound can interact with various biological targets due to their unique structural properties. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It may act on receptors influencing cellular signaling pathways.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies involving various bacterial strains, the compound demonstrated effective inhibition at varying concentrations.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Candida albicans | 100 µg/mL |
Antioxidant Activity
The compound has been evaluated for its antioxidant potential using the DPPH radical scavenging assay. Results indicate that it possesses strong antioxidant activity comparable to known antioxidants.
| Sample | IC50 (µg/mL) |
|---|---|
| This compound | 30 µg/mL |
| Ascorbic Acid | 25 µg/mL |
Antitumor Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The half-maximal inhibitory concentration (IC50) was determined to be approximately 200 µg/mL for HeLa cells.
Study on Antifungal Properties
A study conducted by Kannabiran et al. evaluated the antifungal activity of a related compound extracted from Streptomyces sp. The results showed mild hemolytic activity and moderate cytotoxicity against RAW 264.7 cell lines with an IC50 of 500 µg/mL . This suggests potential therapeutic uses while also highlighting the need for further investigation into safety profiles.
Research on Antioxidative Effects
Another significant study highlighted the antioxidative properties of pyrrolopyrazine derivatives. The extract exhibited strong antioxidant activity and was proposed as a preventive agent against free-radical-associated diseases . This reinforces the relevance of this compound in medicinal chemistry.
Q & A
Basic: What synthetic methodologies are recommended for (R)-8A-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione?
Answer:
Two primary approaches are used:
- Chemical Synthesis : Multi-step organic reactions involving condensation of diketones with amino acid derivatives, followed by cyclization and reduction. For example, cyclization of precursors under controlled conditions yields the bicyclic core .
- Microbial Fermentation : Natural production via actinomycetes (e.g., Streptomyces spp.) or Antarctic fungi (Mortierella alpina), which biosynthesize the compound as a secondary metabolite. Optimizing fermentation parameters (e.g., pH, temperature, nutrient media) enhances yield .
Basic: How is this compound characterized structurally and analytically?
Answer:
Key methods include:
- Spectroscopy :
- Chromatography : HPLC-TOF MS distinguishes it from analogs (e.g., 3-isobutyl derivatives) .
Basic: What biological activities have been documented for this compound?
Answer:
- Antimicrobial : Inhibits Staphylococcus aureus (MIC: 15–20 µg/mL) and Propionibacterium acnes via membrane disruption .
- Antioxidant : Reduces oxidative stress in Streptomyces spp., attributed to diketopiperazine moieties .
- Biofilm Inhibition : Suppresses Pseudomonas aeruginosa and Escherichia coli biofilm formation at sub-MIC concentrations .
Advanced: How can contradictions in reported MIC values across studies be resolved?
Answer:
Variations arise due to:
- Strain Differences : Pathogen resistance profiles (e.g., methicillin-resistant vs. susceptible S. aureus) .
- Assay Conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion methods. Standardizing protocols (e.g., pH 7.4, 37°C) minimizes discrepancies .
- Compound Purity : HPLC purity ≥95% is critical; impurities (e.g., diketopiperazine analogs) may skew results .
Advanced: How to design experiments to explore structure-activity relationships (SAR)?
Answer:
- Structural Modifications :
- Assays :
Advanced: What mechanisms underpin its antimicrobial effects?
Answer:
- Membrane Disruption : Increases permeability in S. aureus, evidenced by propidium iodide uptake .
- Biofilm Inhibition : Downregulates P. aeruginosa quorum-sensing genes (e.g., lasI, rhlI) .
- Synergy : Enhances β-lactam efficacy against MRSA by inhibiting β-lactamase .
Advanced: How to optimize microbial fermentation for higher yields?
Answer:
- Strain Selection : Use high-producing strains like Streptomyces pluripotens MUSC 137 .
- Media Optimization : Carbon sources (e.g., glycerol) and nitrogen (yeast extract) boost production .
- Fed-Batch Fermentation : Maintain dissolved oxygen >30% and pH 6.5–7.0 to prolong production phase .
Advanced: What advanced techniques validate purity and stereochemistry?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
